2-(Thiophen-3-yl)ethane-1-sulfonyl chloride
Description
Molecular Formula: C₆H₇ClO₂S₂ Structural Features: This compound consists of a thiophene ring (substituted at the 3-position) linked via an ethane spacer to a sulfonyl chloride group.
This contrasts with structurally similar sulfonyl chlorides, which are well-documented in materials science and pharmaceutical research .
Structure
3D Structure
Properties
IUPAC Name |
2-thiophen-3-ylethanesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClO2S2/c7-11(8,9)4-2-6-1-3-10-5-6/h1,3,5H,2,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXIKMGHOCOINDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CCS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiophen-3-yl)ethane-1-sulfonyl chloride typically involves the chlorosulfonation of 2-(Thiophen-3-yl)ethanol. The reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonating agent. The process involves the following steps:
Reaction with Chlorosulfonic Acid: 2-(Thiophen-3-yl)ethanol is reacted with chlorosulfonic acid at low temperatures to form the sulfonyl chloride derivative.
Purification: The crude product is purified by recrystallization or distillation to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields.
Chemical Reactions Analysis
Types of Reactions
2-(Thiophen-3-yl)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, leading to the formation of various thiophene derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a coupling partner with boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols.
Thiophene Derivatives: Formed through oxidation or reduction of the thiophene ring.
Scientific Research Applications
2-(Thiophen-3-yl)ethane-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl-containing compounds.
Biology: Employed in the synthesis of biologically active molecules, including enzyme inhibitors and pharmaceuticals.
Medicine: Utilized in the development of drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals, agrochemicals, and materials science
Mechanism of Action
The mechanism of action of 2-(Thiophen-3-yl)ethane-1-sulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form strong covalent bonds with nucleophiles, leading to the formation of sulfonamide and sulfonate derivatives. The thiophene ring can also participate in various chemical transformations, contributing to the compound’s versatility in organic synthesis .
Comparison with Similar Compounds
2-(2-(Thiophen-2-yl)ethoxy)ethane-1-sulfonyl Chloride (CAS 1341178-95-7)
Molecular Formula : C₈H₁₁ClO₃S₂
Key Differences :
- Substituent Position : The thiophene ring is substituted at the 2-position instead of the 3-position.
- Structural Modifications : An additional ethoxy (-OCH₂CH₂-) group increases molecular weight (254.75 g/mol vs. ~210.72 g/mol) and alters solubility in polar solvents .
- Applications : Used in pharmaceutical intermediates and polymer synthesis due to its ether linkage, which enhances flexibility in macromolecular design .
5-Phenylthiophene-2-sulfonyl Chloride
Molecular Formula : C₁₀H₇ClO₂S₂
Key Differences :
2-(2-Methoxyethoxy)ethane-1-sulfonyl Chloride (CAS 1215974-61-0)
Molecular Formula : C₅H₁₁ClO₄S
Key Differences :
- Oxygen vs. Sulfur : Replaces the thiophene ring with a methoxyethoxy group, significantly increasing polarity and water solubility.
- Applications : Widely used as a sulfonating agent in hydrophilic polymer synthesis .
Comparative Analysis of Key Properties
Structural and Electronic Effects
| Property | 2-(Thiophen-3-yl)ethane-1-sulfonyl Chloride | 2-(Thiophen-2-yl)ethoxy Analogue | 5-Phenylthiophene-2-sulfonyl Chloride |
|---|---|---|---|
| Thiophene Position | 3-position | 2-position | 2-position |
| Functional Groups | Ethane spacer + sulfonyl chloride | Ethoxy + sulfonyl chloride | Phenyl + sulfonyl chloride |
| Electron Density | High (thiophene π-system) | Moderate (ethoxy reduces density) | Very high (phenyl conjugation) |
| Reactivity | Expected high (less steric hindrance) | Moderate (ethoxy increases bulk) | High (planar structure) |
Biological Activity
2-(Thiophen-3-yl)ethane-1-sulfonyl chloride is a sulfonyl chloride compound characterized by the presence of a thiophene ring, which contributes to its unique chemical reactivity and biological activity. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development and its interactions with biological systems.
Chemical Structure and Properties
The molecular formula of this compound is . The sulfonyl chloride functional group (SO₂Cl) is highly electrophilic, allowing it to react with nucleophiles, which is crucial for its biological activity. The thiophene ring enhances the compound's electronic properties, potentially influencing its interaction with biological targets.
The mechanism of action for this compound primarily involves the reactivity of the sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites in proteins or nucleic acids, leading to modifications that may alter their function or activity. Such interactions can be exploited for therapeutic purposes, particularly in targeting specific enzymes or receptors involved in disease processes.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. For instance, thioureas derived from sulfonyl chlorides have demonstrated significant antibacterial effects against pathogens such as Staphylococcus aureus and antifungal properties against various fungi. The minimum inhibitory concentration (MIC) values for these compounds often fall within a range that indicates strong efficacy .
Case Studies
- Antibacterial Activity : A study evaluating the antibacterial effects of sulfonyl thioureas showed that several derivatives exhibited MIC values between 0.78 and 3.125 μg/mL against S. aureus. The compounds were also tested for their inhibitory effects on key bacterial enzymes, demonstrating potential as effective antibacterial agents .
- Antifungal Activity : Similar studies have reported that sulfonyl thioureas possess antifungal properties, with certain compounds showing effective inhibition against fungal strains, suggesting a broad spectrum of antimicrobial activity that could be harnessed in therapeutic applications .
Structure-Activity Relationship (SAR)
The presence of the thiophene ring and the sulfonyl chloride moiety plays a critical role in determining the biological activity of related compounds. Variations in substituents on the thiophene ring can significantly influence both the potency and spectrum of activity against microbial targets. For example, modifications at specific positions on the thiophene ring can enhance binding affinity to bacterial enzymes or receptors, thus improving efficacy .
Comparative Analysis of Related Compounds
To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds can provide insights into its potential applications:
| Compound Name | Biological Activity | MIC (μg/mL) | Notes |
|---|---|---|---|
| 2-(Thiophen-2-yl)ethane-1-sulfonyl chloride | Antibacterial & Antifungal | 0.78 - 3.125 | Effective against S. aureus |
| 1,3,4-Thiadiazole derivatives | Anticancer, Antimicrobial | Variable | Broad pharmacological activities |
| Sulfonamide derivatives | Antimicrobial | <10 | Established class with clinical use |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(Thiophen-3-yl)ethane-1-sulfonyl chloride, and how can purity be ensured?
- Methodology : The compound is typically synthesized via sulfonation of 2-(thiophen-3-yl)ethanol using chlorosulfonic acid or thionyl chloride under inert conditions. A base like triethylamine is added to neutralize HCl byproducts .
- Purification : Techniques include vacuum distillation (for low-boiling-point impurities) and recrystallization using non-polar solvents (e.g., hexane). Purity is validated via HPLC (>98%) and NMR spectroscopy (e.g., absence of residual solvent peaks) .
Q. What nucleophilic reactions are most efficient for modifying the sulfonyl chloride group?
- Reaction Pathways :
- Amines : React with primary/secondary amines to form sulfonamides (e.g., 78% yield with octadecylamine in THF at 0°C–RT) .
- Alcohols : Form sulfonate esters under basic conditions (e.g., K₂CO₃ in acetone) .
- Optimization : Use anhydrous solvents and stoichiometric bases (e.g., 1.2 eq. triethylamine) to minimize hydrolysis .
Advanced Research Questions
Q. How can computational modeling aid in predicting reactivity and stability?
- Approach : Density Functional Theory (DFT) calculations assess electrophilicity of the sulfonyl chloride group and steric effects from the thiophene ring. Molecular dynamics simulations predict solubility in organic solvents (e.g., logP ~2.5) .
- Case Study : MD simulations of 2-(2-fluorophenyl) analogs revealed enhanced reactivity due to electron-withdrawing substituents, guiding synthetic prioritization .
Q. How should researchers address contradictory data in reaction yields?
- Analysis Framework :
Parameter Screening : Systematically vary temperature, solvent polarity, and catalyst loading (e.g., 0–10 mol% DMAP).
Statistical Validation : Apply Design of Experiments (DoE) to identify critical factors. For example, a Plackett-Burman design resolved conflicting yields (45–78%) in sulfonamide synthesis .
Mechanistic Probe : Use in-situ IR spectroscopy to detect intermediate formation rates .
Q. What strategies optimize regioselectivity in electrophilic aromatic substitution (EAS) on the thiophene ring?
- Guidelines :
- Directing Effects : The thiophene’s 3-position is electron-rich, favoring electrophilic attack. Nitration (HNO₃/AcOH) at 0°C yields 3-nitro derivatives with >90% regioselectivity .
- Competitive Reactions : Bromination (NBS in CCl₄) may require Lewis acids (e.g., FeCl₃) to suppress sulfonyl group hydrolysis .
Q. How can biological activity be assessed for sulfonamide derivatives?
- Protocols :
- In Vitro Assays : Screen for enzyme inhibition (e.g., carbonic anhydrase) using UV-Vis kinetics (IC₅₀ determination).
- Molecular Docking : Compare binding affinities of derivatives with target proteins (e.g., PDB: 1JD0) to prioritize synthesis .
- Toxicity Profiling : Use zebrafish embryos (Danio rerio) for acute toxicity (LC₅₀) and developmental effects .
Critical Challenges and Solutions
- Hydrolysis Sensitivity : The sulfonyl chloride group is prone to hydrolysis. Use moisture-free conditions (e.g., Schlenk line) and molecular sieves in reactions .
- Byproduct Formation : Side products from thiophene ring oxidation can be minimized by avoiding strong oxidants (e.g., H₂O₂) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
